Prasugrel : un Inhibiteur P2Y12 de l'Oxyde de Dimère de Thromboxane A2 Sulfure

Profil du Produit

Dénomination commune internationale : Prasugrel

Noms commerciaux : Effient®, Efient®

Classification thérapeutique : Antiagrégant plaquettaire, inhibiteur du récepteur P2Y12

Indications principales : Prévention des événements athérothrombotiques chez les patients atteints de syndrome coronarien aigu (SCA) bénéficiant d'une intervention coronarienne percutanée (ICP)

Dosage standard : Dose de charge de 60 mg suivie d'une dose d'entretien de 10 mg/jour (5 mg/jour chez les patients de poids <60 kg ou âgés ≥75 ans)

Métabolite actif : R-138727 (dérivé thiolopiridinique)

Statut réglementaire : Médicament sur ordonnance, autorisé par l'EMA (2009) et la FDA (2009)

Mécanisme d'Action et Biochimie

Le Prasugrel appartient à la classe des inhibiteurs irréversibles du récepteur P2Y12 de l'adénosine diphosphate (ADP) à la surface des plaquettes. Après administration orale, il est rapidement converti en métabolite actif R-138727 via une hydrolyse estérasique et une oxydation cytochrome-dépendante (principalement CYP3A4 et CYP2B6). Ce métabolite thiolopiridinique forme un pont disulfure covalent avec le résidu cystéine C97 du récepteur P2Y12, bloquant définitivement la voie de signalisation de l'ADP.

L'inhibition de P2Y12 interrompt l'amplification de l'activation plaquettaire initiée par le thromboxane A2 (TXA2) et le collagène. Plus spécifiquement, elle empêche la transformation de la glycoprotéine IIb/IIIa en sa conformation à haute affinité pour le fibrinogène, inhibant ainsi l'agrégation plaquettaire et la formation du thrombus artériel. Contrairement au clopidogrel, le Prasugrel présente une bioactivation plus efficace (moindre dépendance aux polymorphismes génétiques du CYP2C19) et génère des concentrations plasmatiques de métabolite actif plus élevées, conduisant à une inhibition plaquettaire plus rapide et plus intense.

Pharmacocinétique et Métabolisme

Le Prasugrel est un prodrogue absorbé rapidement au niveau intestinal (Tmax ≈ 30 min). Sa biodisponibilité orale est d'environ 79%, non affectée par la prise alimentaire. La bioactivation implique deux étapes : une déestérification rapide par carboxylesterases intestinales et hépatiques en métabolite intermédiaire thiolactone (R-95913), suivie d'une oxydation principalement par le CYP3A4 et dans une moindre mesure par CYP2B6, CYP2C9 et CYP2C19 en métabolite actif R-138727. Ce processus génère des concentrations plasmatiques maximales du métabolite actif en 30 minutes, permettant une inhibition plaquettaire significative dès 15 minutes après une dose de charge.

Le métabolite actif présente une liaison aux protéines plasmatiques >98%. Il est éliminé principalement sous forme de métabolites inactifs conjugués au glutathion ou cystéine, excrétés à 68% dans les urines et 27% dans les fèces. La demi-vie d'élimination est d'environ 7 heures. L'insuffisance rénale légère à modérée n'affecte pas significativement la pharmacocinétique, mais une accumulation est possible en cas d'insuffisance sévère. Les patients porteurs de variants génétiques CYP2C19*2 ou *3 (métaboliseurs lents) n'exigent pas d'ajustement posologique, contrairement au clopidogrel.

Efficacité Clinique et Études Pivots

L'essai TRITON-TIMI 38 (13 608 patients SCA) a démontré la supériorité du Prasugrel sur le clopidogrel pour la prévention des événements cardiovasculaires ischémiques. À 15 mois, le critère composite (décès cardiovasculaire, infarctus non fatal, AVC) était réduit de 19% (9.9% vs 12.1%; HR 0.81, p<0.001). La réduction du risque d'infarctus péri-procédural était particulièrement notable (6.5% vs 9.3%; p<0.001). Cette efficacité s'accompagnait d'une augmentation significative des saignements majeurs non liés à un pontage (2.4% vs 1.8%; p=0.03).

L'analyse de sous-groupes a identifié des populations où le bénéfice-risque est moins favorable : patients âgés ≥75 ans, poids <60 kg et antécédents d'AVC/AIT. Cela a conduit à des recommandations de dose réduite (5 mg/j) dans ces groupes. Des études complémentaires (TRILOGY-ACS, PRASFIT-ACS) ont confirmé l'efficacité en contexte médicalement géré ou dans des populations asiatiques. L'inhibition plaquettaire plus rapide et plus intense du Prasugrel en fait un choix privilégié dans les syndromes coronariens avec thrombus important ou avant ICP urgente.

Profil de Sécurité et Gestion des Risques

L'effet indésirable majeur du Prasugrel est le risque hémorragique. Les saignements non liés à un pontage (critère TIMI) sont plus fréquents qu'avec le clopidogrel (2.4% vs 1.8%), avec un risque accru de saignements fatals (0.4% vs 0.1%). Les saignements intracrâniens sont rares mais plus fréquents chez les patients avec antécédent d'AVC. Une surveillance clinique (recherche de saignements, hémoglobine) est indispensable. Le médicament est contre-indiqué en cas d'antécédent d'AVC/AIT, d'hémorragie active, de pathologie hépatique sévère ou de risque hémorragique majeur.

D'autres effets rapportés incluent : thrombopénie (rare, <0.1%), réactions d'hypersensibilité (dyspnée, rash), hyperlipidémie transitoire. La recommandation standard préconise une bithérapie antiplaquettaire (aspirine + Prasugrel) pendant 12 mois post-SCA/ICP, sauf en cas de saignement majeur ou risque hémorragique élevé. L'arrêt prématuré augmente le risque de thrombose de stent. En cas de chirurgie non différée, un sevrage de 7 jours est conseillé avant l'intervention.

Positionnement Thérapeutique et Comparaisons

Face au clopidogrel, le Prasugrel offre une inhibition plaquettaire plus rapide, plus intense et plus prévisible, réduisant la variabilité interindividuelle liée aux polymorphismes CYP2C19. Comparé au ticagrelor (réversible), il présente un risque moindre de dyspnée et ne nécessite pas de prise bisjournalière. Cependant, le ticagrelor démontre un léger avantage en mortalité dans PLATO. Le choix dépend du profil patient :

- Prasugrel privilégié dans les SCA avec ICP programmée, patients jeunes sans facteurs de saignement

- Ticagrelor adapté aux patients à haut risque ischémique ou intolérants au Prasugrel

- Clopidogrel réservé aux contre-indications aux nouveaux agents ou contexte économique restrictif

Le développement du déprescription (de-escalation) vers le clopidogrel après 1 mois chez les patients stables fait l'objet d'essais (TOPIC, TROPICAL-ACS). Les antagonistes P2Y12 intraveineux (cangrelor) offrent une alternative en cas d'urgence ou d'incapacité à administrer un traitement oral.

Références Scientifiques

- Wiviott, S.D. et al. (2007). Prasugrel versus Clopidogrel in Patients with Acute Coronary Syndromes. New England Journal of Medicine, 357(20), 2001–2015.

- Montalescot, G. et al. (2009). Prasugrel compared with clopidogrel in patients undergoing percutaneous coronary intervention for ST-elevation myocardial infarction (TRITON-TIMI 38): double-blind, randomised controlled trial. The Lancet, 373(9665), 723–731.

- Roe, M.T. et al. (2012). Prasugrel versus clopidogrel for acute coronary syndromes without revascularization. New England Journal of Medicine, 367(14), 1297–1309.

- Gurbel, P.A. et al. (2009). The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite. Journal of Thrombosis and Haemostasis, 7(3), 478–484.

- EMA (2023). Efient: EPAR - Product Information. European Medicines Agency.

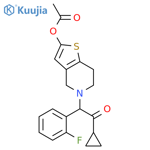

![Phenol, 2-[(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-fluoro- | 62539-64-4 Phenol, 2-[(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-fluoro- | 62539-64-4](https://www.kuujia.com/scimg/cas/62539-64-4x150.png)

![Thieno[2,3-c]pyridine,7-(3-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-6-(4-methoxybenzoyl)- | 260545-57-1 Thieno[2,3-c]pyridine,7-(3-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-6-(4-methoxybenzoyl)- | 260545-57-1](https://www.kuujia.com/scimg/cas/260545-57-1x150.png)

![Thieno[2,3-c]pyridine,7-(3-fluorophenyl)-4,5,6,7-tetrahydro-6-(4-methoxybenzoyl)- | 260545-71-9 Thieno[2,3-c]pyridine,7-(3-fluorophenyl)-4,5,6,7-tetrahydro-6-(4-methoxybenzoyl)- | 260545-71-9](https://www.kuujia.com/scimg/cas/260545-71-9x150.png)